4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Description

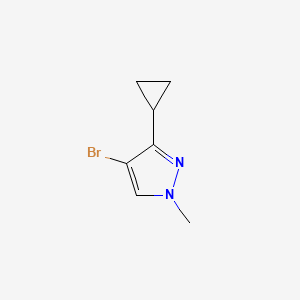

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a pyrazole derivative featuring a bromine atom at position 4, a cyclopropyl group at position 3, and a methyl group at position 1. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules. It is commercially available under catalog numbers such as EN300-145765 (Enamine Ltd) and 10-F428928 (CymitQuimica), with applications in drug discovery and organic synthesis .

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-3-cyclopropyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPQGAVLHGQJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265514 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257637-80-1 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257637-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Transmetalation in Suzuki–Miyaura Coupling: To understand the mode of action, let’s draw parallels with the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using a palladium catalyst. The key steps include oxidative addition and transmetalation.

- Formally electrophilic organic groups (e.g., aryl halides) undergo oxidative addition to palladium, resulting in the formation of a new Pd–C bond. Formally nucleophilic organic groups (e.g., boron-containing compounds) transfer from boron to palladium, leading to the desired C–C bond formation.

In the case of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, we can speculate that it might participate in similar transmetalation reactions, possibly with boron reagents, to form C–C bonds.

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, the choice of solvent during synthesis or administration may affect its reactivity.

Biochemical Analysis

Biochemical Properties

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux. These changes can result in altered cellular behavior, such as increased or decreased proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their function, or interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the activity of various signaling pathways, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular function.

Biological Activity

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (C₇H₉BrN₂) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine atom at the 4-position and a cyclopropyl group at the 3-position. Its molecular weight is approximately 185.06 g/mol, and it has been characterized by various spectroscopic methods, including NMR and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 185.06 g/mol |

| Density | Approx. 1.5 g/cm³ |

| Boiling Point | ~300.2 °C |

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that various pyrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.5 µg/mL to 25.1 µM .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with some derivatives showing up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .

- Anticancer Potential : Certain studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation, with IC50 values less than 5 µM in various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors. The presence of the bromine atom and the cyclopropyl group may enhance its binding affinity and selectivity towards target sites.

Case Study 1: Antimicrobial Activity

A study conducted by Rahimizadeh et al. reported the synthesis of various pyrazole derivatives, including those structurally related to this compound. The results showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating significant potency compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that certain compounds exhibited comparable anti-inflammatory activity to indomethacin, suggesting potential therapeutic applications for inflammatory diseases .

Scientific Research Applications

Synthetic Routes

- Bromination Reaction : The reaction of cyclopropyl-1-methyl-1H-pyrazole with bromine in solvents like dichloromethane or DMF.

- Purification Techniques : Advanced purification methods such as recrystallization and chromatography are employed to isolate the desired product with high purity.

Chemistry

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties against various bacterial and fungal strains.

- Anticancer Potential : It has been identified as a lead compound in drug discovery programs aimed at developing new cancer therapies. Preliminary studies demonstrate its ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Medicine

The compound is explored for its potential as a pharmaceutical intermediate in synthesizing drugs targeting diseases such as cancer and infections. Its interactions with molecular targets like enzymes or receptors may modulate their activity, leading to therapeutic effects.

Anticancer Activity Study

A recent study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The findings revealed significant cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial properties. This compound has been investigated for efficacy against various bacterial strains, demonstrating its ability to disrupt microbial cell functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrazoles based on substituent type, position, and physicochemical properties. Key analogs include:

4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole (CAS 1287752-84-4)

- Substituents : Cyclopropyl (position 3), methyl (position 5)

- Similarity : 0.98 (near-identical except for methyl group position)

- Properties : Similar molecular formula (C₇H₉BrN₂) and molar mass (201.06 g/mol), but altered steric and electronic effects due to methyl repositioning .

4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride (CAS 1637774-78-7)

- Substituents : Cyclopropyl (position 5), methyl (position 3)

- Similarity : 0.96

- Key Difference : Hydrochloride salt form enhances solubility, relevant for pharmaceutical formulations .

4-Bromo-3-isopropyl-1H-pyrazole (CAS 60061-60-1)

- Substituents : Isopropyl (position 3)

- Similarity : 0.91

- Impact : Replacement of cyclopropyl with isopropyl reduces ring strain but increases hydrophobicity .

Physicochemical and Spectroscopic Properties

| Property | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | 4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole | 4-Bromo-3-isopropyl-1H-pyrazole |

|---|---|---|---|

| Molecular Formula | C₇H₉BrN₂ | C₇H₉BrN₂ | C₆H₈BrN₂ |

| Molar Mass (g/mol) | 201.06 | 201.06 | 202.05 |

| Key IR Absorptions | ~3100 (C-H), ~1550 (C=N) | Similar | ~2960 (C-H, isopropyl) |

| ¹H NMR Shifts | δ 1.0–1.2 (cyclopropyl), δ 3.8 (N-CH₃) | δ 1.0–1.2 (cyclopropyl), δ 2.3 (C-CH₃) | δ 1.3 (isopropyl CH₃) |

Commercial and Patent Landscape

- Patent Activity: Brominated pyrazoles are frequently patented for therapeutic applications.

- Supplier Availability : The compound and its analogs are supplied by Parchem Chemicals, Enamine Ltd, and CymitQuimica, highlighting industrial demand .

Preparation Methods

General Synthetic Approaches to Substituted Pyrazoles

Pyrazoles are typically synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The substitution pattern on the pyrazole ring depends on the choice of starting materials and reaction conditions.

- Cyclocondensation Method: Reaction of hydrazines with β-diketones or β-ketoesters to form pyrazoline intermediates, followed by oxidation to pyrazoles.

- Regioselective Functionalization: Use of benzotriazole intermediates or selective alkylation to introduce substituents at specific positions on the pyrazole ring.

- Halogenation: Introduction of halogen atoms (e.g., bromine) via electrophilic substitution using reagents such as phosphorus oxybromide (POBr₃).

These methods are adapted and optimized for the synthesis of 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole and its derivatives.

Specific Preparation Method for this compound

Starting Materials and Core Reaction Steps

The synthesis typically begins with a pyrazole precursor bearing the cyclopropyl and methyl substituents, such as 3-cyclopropyl-1-methyl-1H-pyrazole or its ester derivatives. The key steps involve:

Formation of the Pyrazole Core:

- Condensation of methylhydrazine with cyclopropyl-substituted β-ketoesters or related compounds.

- Cyclization under controlled temperature and solvent conditions to yield 1-methyl-3-cyclopropylpyrazole derivatives.

-

- Electrophilic bromination using phosphorus oxybromide (POBr₃) in solvents like acetonitrile.

- Reaction conditions optimized to achieve selective bromination at the 4-position without affecting other substituents.

-

- Filtration to remove byproducts such as sodium bromide.

- Solvent recovery and product purification to achieve high yield and purity.

Detailed Reaction Conditions and Optimization

A patented continuous process (CN111072630A) describes an efficient two-step approach for bromopyrazole derivatives closely related to this compound:

| Step | Reagents & Conditions | Purpose/Outcome | Yield & Notes |

|---|---|---|---|

| 1 | Reaction of maleic acid diester with 3-chloro-5-R-2-hydrazinopyridine in alkaline solution (NaOH/1,4-dioxane), 80–90°C, 30 min | Formation of pyrazole carboxylate sodium salt intermediate | High conversion; avoids hydrolysis byproducts |

| 2 | Treatment of sodium salt intermediate with POBr₃ in acetonitrile at 80–90°C for 80 min | Selective bromination at position 4 | >85% bromination; sodium bromide byproduct recovered (92–95%) |

Key parameters affecting bromination:

| Parameter | Optimal Value | Effect on Yield and Selectivity |

|---|---|---|

| POBr₃ Equivalents | 0.6 equivalents | Maximizes bromine incorporation without overbromination |

| Temperature | 85°C | Balances reaction rate and minimizes decomposition |

| Solvent | Acetonitrile | Enhances solubility and reaction efficiency |

This method omits neutralization steps (e.g., acetic acid) and reduces waste water generation, improving industrial scalability and environmental footprint.

Alternative Synthetic Routes and Catalytic Methods

Other research describes general pyrazole synthesis strategies which can be adapted for this compound:

- One-pot Addition–Cyclocondensation: Using chalcones and arylhydrazines with copper triflate and ionic liquid catalysts to form trisubstituted pyrazoles in good yields (~82%).

- Epoxidation and Hydrazine Addition: β-Arylchalcones are epoxidized with hydrogen peroxide, followed by hydrazine hydrate addition and dehydration to yield pyrazoles.

- Regioselective Alkylation: Alkylation of pyrazolines with strong bases (e.g., LDA) prior to oxidation allows introduction of substituents at position 4, enabling synthesis of tetrasubstituted pyrazoles.

While these methods are general, they provide insights into controlling substitution patterns and functional group tolerance relevant to the synthesis of this compound.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Cyclocondensation + Bromination | Methylhydrazine, cyclopropyl β-ketoester; POBr₃, acetonitrile, 85°C | High selectivity; scalable; high purity | Requires careful temperature control | >85 |

| One-pot Catalytic Cyclocondensation | Chalcones, arylhydrazines, Cu(OTf)₂, ionic liquids | Good yields; reusable catalysts | More suited for aryl substitutions | ~82 |

| Epoxidation + Hydrazine Addition | β-Arylchalcones, H₂O₂, hydrazine hydrate | Mild conditions; regioselective | Multi-step; less direct for bromopyrazoles | 60–80 |

| Regioselective Alkylation | Pyrazolines, LDA, alkyl halides | Enables tetrasubstitution; regioselective | Requires strong base; sensitive to moisture | 66–88 |

Research Findings and Industrial Relevance

- The continuous bromination process using POBr₃ is industrially favored due to high yield, selectivity, and minimized waste generation.

- The cyclopropyl group at position 3 enhances metabolic stability and conformational rigidity, important for pharmaceutical applications.

- Bromine at position 4 serves as a versatile handle for subsequent cross-coupling reactions, enabling structural diversification.

- Methylation at N1 is typically introduced early in the synthesis, influencing electronic properties and steric effects on the pyrazole ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.